molecular formula C15H16Cl2N2O3 B2913063 N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide CAS No. 2200387-74-0

N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide

Cat. No.: B2913063
CAS No.: 2200387-74-0
M. Wt: 343.2
InChI Key: XWOFPRDKQXXQDL-UHFFFAOYSA-N
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Description

N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide typically involves multiple steps. The starting materials often include 2,3-dichlorophenol and azetidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and phenoxy-substituted compounds. Examples include:

  • N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-3-13(20)18(2)9-14(21)19-7-10(8-19)22-12-6-4-5-11(16)15(12)17/h3-6,10H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOFPRDKQXXQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CC(C1)OC2=C(C(=CC=C2)Cl)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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